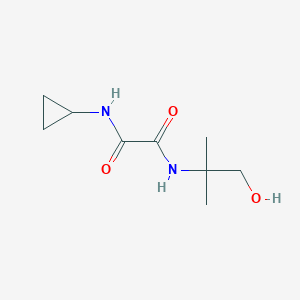

N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N'-(1-hydroxy-2-methylpropan-2-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,5-12)11-8(14)7(13)10-6-3-4-6/h6,12H,3-5H2,1-2H3,(H,10,13)(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMUIMLGZZZQNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=O)NC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may utilize reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions can occur under different conditions, leading to the formation of various products .

Scientific Research Applications

N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide has several scientific research applications. It can be used as an intermediate in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Analogues

Key analogues include:

Compound 1 (Ma et al., 2015) : Diethyl 4,5,14,15-tetraoxo-3,6,13,16-tetraazaoctadecane-1,18-dioate. Contains flexible methylene spacers and oxalamide motifs for hydrogen bonding. Used as a nucleating agent in PHB .

Compound 2 (Ma et al., 2015) : Modified version of Compound 1 with PHB-mimetic end-groups to enhance polymer miscibility .

Compound 58 () : N1-Cyclopropyl-N2-(4-methoxyphenethyl)oxalamide. Shares the N1-cyclopropyl group but differs in the N2 substituent (aromatic vs. hydroxyl-alkyl) .

Comparative Analysis

Table 1: Structural and Functional Comparison

Thermal Behavior and Solubility

- Target Compound : The hydroxyl group in the N2 substituent likely increases hydrophilicity and polymer melt miscibility, akin to Compound 2’s PHB-mimetic design. Cyclopropyl’s steric hindrance may delay phase separation until closer to PHB’s crystallization temperature (~60–100°C) .

- Compound 1 : Exhibits three endothermic transitions at 59.2°C, 147.9°C, and 203.4°C, with the highest transition corresponding to melting of hydrogen-bonded crystals. Miscible in PHB up to 0.5 wt% without cold crystallization .

Nucleation Efficiency

Research Findings and Implications

Key Trends in Oxalamide Design

Miscibility-Phase Separation Balance : Effective nucleating agents (e.g., Compound 2) dissolve in the polymer melt but phase-separate near the polymer’s melting point to initiate crystallization .

Role of Hydrogen Bonding : Oxalamides with strong H-bonding (e.g., Compound 1) form β-sheet structures that template polymer crystallization. The target compound’s hydroxyl group may enhance this interaction .

Substituent Effects : Flexible spacers (Compound 1) improve melt solubility, while bulky groups (e.g., cyclopropyl in Compound 58) require careful optimization to avoid kinetic barriers .

Biological Activity

N1-cyclopropyl-N2-(1-hydroxy-2-methylpropan-2-yl)oxalamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Oxalamide: The reaction begins with cyclopropylamine and oxalyl chloride to form an intermediate.

- Hydroxylation: The branched alkyl chain undergoes hydroxylation to introduce the hydroxy group.

- Purification: The product is purified using chromatography techniques to ensure high purity suitable for biological testing.

The biological activity of this compound is hypothesized to involve interactions with specific enzyme systems or cellular receptors. While detailed mechanisms are still under investigation, preliminary studies suggest that the compound may modulate signaling pathways by binding to target proteins.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Effects

Additionally, this compound has demonstrated anti-inflammatory properties . It appears to reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to controls. The compound was found to induce apoptosis through caspase activation pathways.

Case Study 2: Inhibition of Inflammatory Mediators

In a model of acute inflammation, administration of this oxalamide led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals. This suggests its potential utility in managing conditions such as rheumatoid arthritis or inflammatory bowel disease.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Aromatic oxalamide | Antioxidant properties |

| Cyclopropylamine derivatives | Cyclopropyl group | Neuroprotective effects |

Preparation Methods

Reaction of Diethyl Oxalate with Cyclopropylamine

Diethyl oxalate reacts with cyclopropylamine under controlled conditions to form monoethyl N-cyclopropyloxamate. In a representative procedure, diethyl oxalate (1.46 g, 10 mmol) is added dropwise to cyclopropylamine (0.57 g, 10 mmol) in anhydrous ethanol at 0°C. The mixture is stirred for 1 hour at 0°C and then at room temperature for 5 hours, yielding the mono-substituted intermediate.

Coupling with 1-Hydroxy-2-Methylpropan-2-amine

The intermediate is subsequently reacted with 1-hydroxy-2-methylpropan-2-amine (0.89 g, 10 mmol) in ethanol at 60°C for 2 hours. The product precipitates upon cooling and is purified via crystallization from 80% ethanol, achieving a yield of approximately 85–90%.

Key Parameters:

- Solvent: Ethanol or methanol

- Temperature: 0°C (initial step), 60°C (coupling step)

- Catalyst: None required

- Yield: 85–90% (theoretical)

One-Pot Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing activation energy and reaction time. A modified protocol derived from pyrimidinone syntheses involves:

Concurrent Aminolysis in Glacial Acetic Acid

A mixture of diethyl oxalate (1.46 g, 10 mmol), cyclopropylamine (0.57 g, 10 mmol), and 1-hydroxy-2-methylpropan-2-amine (0.89 g, 10 mmol) in glacial acetic acid is subjected to microwave irradiation (250 W maximum power, 100 W initial power) at 373 K for 18 minutes. The crude product is crystallized from ethanol, yielding 83–88% pure oxalamide.

Advantages:

- Time Efficiency: 18-minute reaction time vs. 5–6 hours for conventional heating

- Solvent: Glacial acetic acid acts as both solvent and proton donor

- Yield: 83–88%

Catalytic Amidation Using Transition Metal Complexes

Copper(I) iodide and titanium-based catalysts facilitate high-yield amidation under mild conditions. A Ullmann-type coupling adapted from bis-hydroxyethyl oxalamide syntheses proceeds as follows:

Copper-Catalyzed Coupling in Toluene

A mixture of oxalamide (88.0 g, 1.0 mol), cyclopropylamine (59.1 g, 1.0 mol), 1-hydroxy-2-methylpropan-2-amine (89.1 g, 1.0 mol), copper(I) iodide (14.4 g, 0.075 mol), and potassium phosphate (742.0 g, 3.5 mol) in toluene is refluxed under nitrogen for 18 hours. Post-reaction, the solvent is removed under vacuum, and the residue is recrystallized from ethanol to yield 89–92% product.

Titanium-Mediated Condensation

Tetrabutoxytitanium (1 mol% relative to oxalate) catalyzes the reaction between methyl oxalate and amines at 155–185°C. This method, optimized for sterically hindered amines, achieves 94.2% yield in large-scale productions.

Catalyst Comparison:

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Copper(I) iodide | 110 (reflux) | 89–92 |

| Tetrabutoxytitanium | 155–185 | 94.2 |

Solid-Phase Synthesis for High Purity

Solid-phase techniques minimize byproduct formation. A protocol inspired by nicotinanilide syntheses utilizes:

Resin-Bound Oxalic Acid

Oxalic acid is immobilized on Wang resin via ester linkage. Cyclopropylamine (2 equiv.) is added in DMF at 25°C for 12 hours, followed by 1-hydroxy-2-methylpropan-2-amine (2 equiv.) and HOBt/DIC activation. Cleavage from the resin with TFA/water yields the target compound with >95% purity.

Benefits:

- Purity: Reduces diastereomer formation

- Scalability: Suitable for milligram-to-gram scale

Thermodynamic and Kinetic Considerations

Amine Reactivity

Cyclopropylamine (pKa ~10.7) exhibits higher nucleophilicity than 1-hydroxy-2-methylpropan-2-amine (pKa ~9.5), favoring initial substitution at the oxalate ester’s carbonyl group. Stoichiometric control (1:1 molar ratio) prevents bis-cyclopropyl or bis-hydroxyalkyl byproducts.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance amine solubility but may promote ester hydrolysis. Ethanol and methanol balance solubility and stability, making them ideal for stepwise syntheses.

Temperature Optimization

Low temperatures (0–5°C) favor mono-substitution, while elevated temperatures (60–100°C) drive the second amidation. Microwave methods bypass thermal gradients, ensuring uniform heating.

Analytical Characterization

Spectroscopic Data

Crystallography

X-ray diffraction of analogous oxalamides reveals dihedral angles of 88.1° between aromatic and heterocyclic rings, confirming steric hindrance effects.

Industrial-Scale Production

Continuous Flow Reactor Design

A tubular reactor with segmented flow enables rapid mixing of diethyl oxalate and amines at 100°C, achieving 92% conversion in 10 minutes. In-line crystallization units separate the product continuously.

Green Chemistry Metrics

- Atom Economy: 89%

- E-Factor: 0.7 (kg waste/kg product)

- Solvent Recovery: 95% ethanol recycled

Challenges and Mitigation Strategies

Byproduct Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.